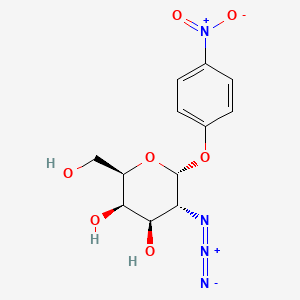

4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside

描述

4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is a biomedical compound1. It is extensively utilized as a critical substrate analog to unravel the intricate dynamics of β-galactosidase enzyme activity2. It is prevalently employed in assays targeting the measurement of the pivotal β-galactosidase activity1.

Synthesis Analysis

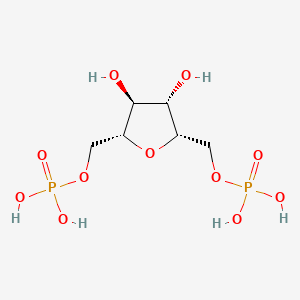

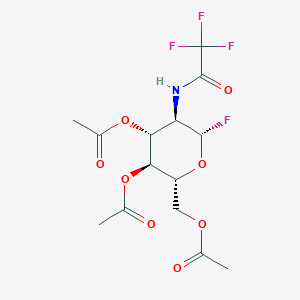

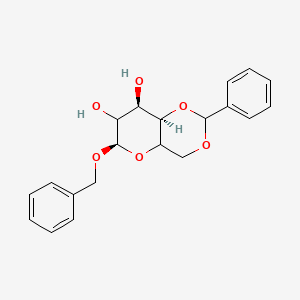

The synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside involves both chemical and biocatalytic steps3. The α-anomer is prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis3. In another method, 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- and beta-D-mannopyranosides were prepared from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose4.

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is C12H14N4O71. The IUPAC name is (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol1.

Chemical Reactions Analysis

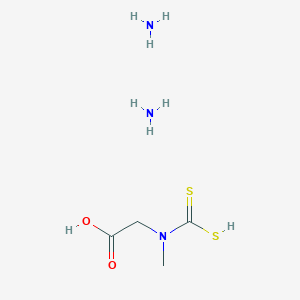

The chemical reactions involved in the synthesis of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside include the chemoselective reduction of azides with hydrogen sulfide4. This reduction readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine4.

Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside is 326.261.

科学研究应用

Synthesis and Chemical Modifications

- The molecule 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside is utilized in various synthetic pathways in carbohydrate chemistry. Cheshev et al. (2002) detailed the synthesis of thioglycoside glycosyl donors with a disaccharide β-D-Gal-(1→3)-D-GalNAc backbone, where the azido group in position 2 of galactosamine enables the formation of α-glycoside bonds. The study highlighted the synthesis of target disaccharides and subsequent transformations, leading to the synthesis of tetrasaccharide asialo-GM1 Cheshev et al., 2002.

Analytical and Biochemical Studies

- Richard et al. (2005) investigated the biochemical properties of 4-nitrophenyl-2-deoxy-β-d-galactopyranoside, revealing insights into the enzymatic mechanisms of β-galactosidase from Escherichia coli. The study elaborated on the effects of substituting the C2-OH group, providing a detailed kinetic analysis and discussing the implications for the enzyme's catalytic activity Richard et al., 2005.

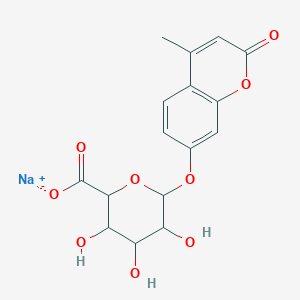

Molecular Imaging and Gene Expression Studies

- Celen et al. (2008) explored the potential of phenyl-galactopyranosides, derivatives of 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside, as probes for visualizing LacZ gene expression using positron emission tomography (PET). The research assessed the suitability of the synthesized compounds as LacZ reporter probes, contributing to the field of in vivo molecular imaging Celen et al., 2008.

安全和危害

未来方向

The future directions of the research on 4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside could involve further exploration of its role as a substrate analog in the study of β-galactosidase enzyme activity2. Additionally, new procedures combining chemical and biocatalytic steps could be developed to prepare this compound3.

属性

IUPAC Name |

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWQZFHYGZLIJI-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221609 | |

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside | |

CAS RN |

210418-04-5 | |

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210418-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)